Profadol Hydrochloride

Description

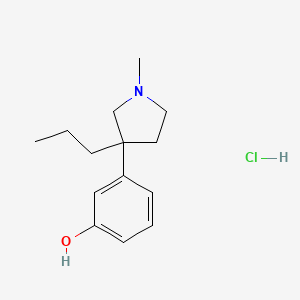

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCGIZACAMIMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945925 | |

| Record name | 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505-31-3, 2324-94-9, 2611-33-8 | |

| Record name | Profadol hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profadol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002324949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profadol hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROFADOL HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C5M4X2O14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROFADOL HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15L4CN40EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROFADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IRC5I428 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propofol's Mechanism of Action on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (2,6-diisopropylphenol) is a potent intravenous anesthetic agent widely utilized for the induction and maintenance of general anesthesia and sedation. Its primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1] This document provides an in-depth technical overview of the mechanism of action of propofol on GABA-A receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.

Propofol's interaction with the GABA-A receptor is complex, exhibiting a dual mechanism of action. At low, clinically relevant concentrations, it potentiates the effect of GABA, enhancing inhibitory neurotransmission.[2][3] At higher concentrations, propofol can directly activate the receptor in the absence of GABA.[3][4][5] This guide will dissect these mechanisms, providing the granular detail necessary for researchers and professionals in drug development.

Quantitative Data on Propofol-GABA-A Receptor Interaction

The following tables summarize the key quantitative parameters defining the interaction of propofol with GABA-A receptors, derived from various experimental systems.

| Parameter | Value | Receptor Subunit Composition | Experimental System | Source |

| Potentiation | ||||

| Potentiation of GABA-induced currents | 46 ± 12% (at 0.5 μM propofol) | Wild-type | Xenopus oocytes | [4] |

| EC50 for potentiation of GABA response | ~1-10 µM | α1β2γ2s | HEK 293 cells | [6] |

| EC50 for potentiation of GABA response | 1.7 ± 0.7 μM | α1β3 | HEK cells | [7] |

| Direct Activation | ||||

| EC50 for direct activation | 61 µM | Not specified | Mouse hippocampal neurons | [8] |

| Dissociation constant (Kd) for direct activation | 1.2 x 10-5 M (12 µM) | Not specified | Rat hippocampal pyramidal neurons | [5] |

| Hill coefficient for direct activation | 1.8 | Not specified | Rat hippocampal pyramidal neurons | [5] |

| Threshold concentration for direct activation | < 10-6 M (< 1 µM) | Not specified | Rat hippocampal pyramidal neurons | [5] |

| Channel Kinetics | ||||

| Increase in charge transfer (brief GABA pulse) | 62% (at 10 µM propofol) | Not specified | Nucleated patches from hippocampal neurons | [9] |

| Enhancement of peak amplitude (brief GABA pulse) | 8% (at 10 µM propofol) | Not specified | Nucleated patches from hippocampal neurons | [9] |

| Prolongation of current deactivation (τd) | From 151 msec to 255 msec | Not specified | Nucleated patches from hippocampal neurons | [9] |

| Decrease in rate of decay of GABA-evoked currents | ~1.5-fold (at 10 µM propofol) | Not specified | Mouse hippocampal neurons | [8] |

Signaling Pathways and Molecular Interactions

Propofol acts as a positive allosteric modulator of the GABA-A receptor. It binds to sites on the receptor that are distinct from the GABA binding sites.[2][4] This binding event stabilizes the receptor in an open conformation, thereby increasing the influx of chloride ions and hyperpolarizing the neuron.[1]

Recent studies have identified several potential binding sites for propofol on the GABA-A receptor, primarily at the interfaces between subunits in the transmembrane domain.[10][11][12] Specifically, residues within the β subunit, such as β3-H267 and β-M286, have been implicated in propofol binding and action.[12][13] There is evidence for at least three distinct classes of propofol binding sites on α1β3 GABA-A receptors.[12]

Furthermore, propofol has been shown to regulate the surface expression of GABA-A receptors. It can promote the accumulation of GABA-A receptor β3 subunits on the neuronal surface by inhibiting their endocytosis, which in turn enhances synaptic inhibition.[14]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of propofol on GABA-A receptors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the properties of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2s). Injected oocytes are incubated for 2-4 days to allow for receptor expression.[10]

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution (e.g., calcium-free frog Ringer's solution).[4] The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording. The holding potential is typically set to -80 mV.[4][15]

-

Drug Application: GABA and propofol solutions are applied to the oocyte via the perfusion system. The effects of propofol on GABA-induced currents (potentiation) and its ability to directly elicit a current are measured.[4]

Patch-Clamp Electrophysiology in Neurons and HEK 293 Cells

Patch-clamp techniques allow for the recording of ion channel activity in native neurons or transfected cell lines with high resolution.

Methodology:

-

Cell Preparation:

-

Cultured Neurons: Hippocampal neurons are dissociated from embryonic mice and plated on culture dishes. Recordings are performed after 12-16 days in vitro.[16]

-

HEK 293 Cells: Human embryonic kidney (HEK) 293 cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits.[17]

-

-

Recording Configuration:

-

Solutions: The recording pipette is filled with an intracellular solution, and the cells are bathed in an extracellular solution.[7][9]

-

Drug Application: A fast perfusion system is used to rapidly apply GABA and propofol to the recorded cell or patch.[9][16] This allows for the study of the kinetics of channel activation, deactivation, and desensitization.

-

Data Acquisition and Analysis: Currents are recorded using an amplifier, digitized, and analyzed to determine parameters such as peak amplitude, decay time course, and charge transfer.[9]

Photoaffinity Labeling

This biochemical technique is used to identify the binding sites of a ligand on its receptor.

Methodology:

-

Photoreactive Propofol Analog: A photoreactive analog of propofol, such as ortho-propofol diazirine (o-PD) or AziPm, is synthesized.[7][12]

-

Membrane Preparation: Membranes containing the GABA-A receptor are prepared from cells expressing the receptor (e.g., Sf9 cells).[7]

-

Labeling: The membranes are incubated with the photoreactive propofol analog and then irradiated with UV light. This causes the analog to form a covalent bond with amino acid residues at the binding site.[7]

-

Identification of Labeled Residues: The receptor protein is then digested into peptides, and the labeled peptides are identified using techniques such as mass spectrometry.[7][12] Competition experiments with propofol are performed to ensure the specificity of the labeling.[12]

Conclusion

Propofol exerts its profound anesthetic effects primarily through the positive allosteric modulation of GABA-A receptors. Its dual mechanism of potentiating GABA-ergic currents at low concentrations and directly activating the receptor at higher concentrations contributes to its clinical efficacy. Research utilizing a combination of electrophysiological and biochemical techniques has begun to unravel the intricate molecular details of this interaction, including the identification of specific binding sites and the characterization of propofol's influence on channel kinetics and receptor trafficking. A continued in-depth understanding of propofol's mechanism of action is crucial for the development of safer and more effective anesthetic agents.

References

- 1. What is the mechanism of Propofol? [synapse.patsnap.com]

- 2. Structural evidence that propofol stabilizes different GABA(A) receptor states at potentiating and activating concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The General Anesthetic Propofol Slows Deactivation and Desensitization of GABAA Receptors | Journal of Neuroscience [jneurosci.org]

- 10. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Defining the propofol binding site location on the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Propofol Regulates the Surface Expression of GABAA Receptors: Implications in Synaptic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. The General Anesthetic Propofol Slows Deactivation and Desensitization of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of the GABAA receptor by propofol is independent of the gamma subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Propofol's Anesthetic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the anesthetic properties of propofol (2,6-diisopropylphenol), a cornerstone of modern anesthesia. Renowned for its rapid onset, predictable duration, and smooth recovery profile, propofol has become a widely used intravenous agent for the induction and maintenance of general anesthesia and for procedural sedation.[1][2] This document synthesizes current knowledge on its pharmacokinetics, pharmacodynamics, and mechanism of action, presenting quantitative data in structured tables and detailing key experimental methodologies.

Pharmacodynamics: How Propofol Affects the Body

Propofol exerts its primary effects on the central nervous system (CNS), leading to a dose-dependent decrease in consciousness, ranging from moderate sedation to general anesthesia.[1] Its influence extends to the cardiovascular and respiratory systems, necessitating careful patient monitoring.

Central Nervous System (CNS) Effects

Propofol's hallmark is its ability to induce a rapid and smooth loss of consciousness, typically in less than a minute.[1] It decreases cerebral blood flow, intracranial pressure, and cerebral oxygen consumption.[1] Beyond its hypnotic effects, propofol also possesses antiemetic properties, reducing postoperative nausea and vomiting, and can suppress seizure activity.[1][3] In animal models, it has demonstrated neuroprotective effects by reducing oxidative damage and apoptosis.[1]

Cardiovascular and Respiratory Effects

The most significant hemodynamic effect of propofol is a decrease in arterial blood pressure, with a potential 25% to 40% reduction in systolic pressure following an induction dose.[4][5] This hypotension results from vasodilation, caused by the inhibition of sympathetic vasoconstrictor activity, and a mild depression of myocardial contractility.[1] Propofol also induces dose-dependent respiratory depression by inhibiting the hypercapnic ventilatory drive, which can lead to apnea, especially after a bolus induction dose.[1]

Mechanism of Action

Propofol's primary mechanism of action is the positive modulation of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[6][7]

-

Potentiation: At lower, clinically relevant concentrations (starting around 0.5 µM), propofol enhances the effect of GABA. It binds to a distinct site on the GABA-A receptor, increasing the duration that the chloride channel remains open when GABA is bound.[6][8] This leads to an increased influx of chloride ions.

-

Direct Activation: At higher concentrations, propofol can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[9][10]

This influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and resulting in widespread CNS depression.[6] Secondary mechanisms may include the inhibition of NMDA receptors and activation of glycine receptors.[6][11]

Pharmacokinetics: The Journey of Propofol Through the Body

Propofol's favorable pharmacokinetic profile, characterized by rapid distribution and clearance, underpins its clinical utility, particularly for outpatient surgery.[12][13] It is administered intravenously as a lipid emulsion due to its poor water solubility.[3][14]

| Parameter | Value / Description | References |

| Route of Administration | Intravenous (IV) | [1] |

| Onset of Action | < 1 minute (dose-dependent) | [1] |

| Duration of Action | ~10 minutes (after a single induction dose) | [1] |

| Protein Binding | 97% to 99% | [1] |

| Volume of Distribution | Large; approximately 20-40 L | [1][3] |

| Metabolism | Primarily hepatic oxidation and conjugation; 40% extrahepatic clearance (mainly renal). | [1] |

| Half-Life | Biphasic: Initial half-life ~40 minutes; Terminal half-life 4 to 7 hours. | [1] |

| Excretion | Primarily renal (88% of metabolites excreted in urine within 5 days). | [1][12] |

Clinical Anesthetic Properties and Adverse Effects

Propofol is versatile, used for inducing and maintaining general anesthesia, procedural sedation, and sedation in the intensive care unit (ICU).[1][13]

| Clinical Use | Typical Dosage (Adults) | Notes | References |

| Induction of Anesthesia | 2 - 2.5 mg/kg IV bolus | Dose should be reduced in elderly or less-fit patients (ASA 3 or 4). | [3][12] |

| Maintenance of Anesthesia | 100 - 200 µg/kg/min IV infusion | Often used with analgesics like opioids. | [13] |

| Procedural Sedation | 25 - 100 µg/kg/min IV infusion or intermittent boluses | Titrated to achieve desired level of sedation. | [3][15] |

While generally safe, propofol is associated with several adverse effects.

| Adverse Effect | Incidence / Description | References |

| Pain on Injection | Most common adverse effect. Can be mitigated with pre-administration of lidocaine. | [1] |

| Hypotension | Common, especially after bolus administration. Due to vasodilation and mild cardiodepression. | [1][5] |

| Apnea / Respiratory Depression | Common after induction dose. Dose-dependent. | [1][13] |

| Myoclonus | Occasional excitatory phenomena like choreiform movements. | [1] |

| Propofol Infusion Syndrome (PRIS) | Rare but serious. Characterized by metabolic acidosis, rhabdomyolysis, and cardiovascular collapse. Associated with prolonged, high-dose infusions. | [12] |

| Discolored Urine (Green) | Exceedingly rare. | [1] |

Key Experimental Protocols

Understanding propofol's properties relies on rigorous experimental investigation, from molecular interactions to clinical outcomes.

Protocol: Electrophysiological Analysis of Propofol on GABA-A Receptors

This protocol describes a method to measure propofol's direct action on neuronal ion channels using the whole-cell patch-clamp technique, as applied to dissociated hippocampal neurons.[10]

1. Cell Preparation:

-

Hippocampal brain slices are obtained from a rat model.

-

Slices undergo enzymatic treatment to dissociate pyramidal neurons.

-

Isolated neurons are transferred to a recording chamber.

2. Electrophysiological Recording:

-

A glass micropipette (patch pipette) forms a high-resistance seal with a single neuron.

-

The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential (voltage-clamp).

-

The neuron is voltage-clamped at a holding potential (e.g., -60 mV).

3. Drug Application:

-

A rapid drug-application system is used to apply precise concentrations of propofol to the neuron.

-

The system allows for rapid switching between control solution and propofol-containing solution.

4. Data Acquisition and Analysis:

-

Propofol's activation of GABA-A receptors evokes a transmembrane inward current carried by chloride ions.[10]

-

The peak amplitude of this current is measured at various propofol concentrations.

-

A dose-response curve is generated to calculate parameters like the dissociation constant (EC50) and Hill coefficient, which indicates cooperativity.[10]

Protocol: Clinical Trial for Low-Dose Propofol Sedation in Endoscopy

This protocol outlines a prospective study to evaluate the safety and efficacy of a low-dose propofol regimen for colonoscopy, based on published clinical research.[16]

1. Patient Enrollment:

-

Recruit patients (e.g., ASA physical status I-III) scheduled for outpatient colonoscopy.

-

Obtain informed consent.

-

Establish baseline vital signs.

2. Sedation and Monitoring Protocol:

-

Administer premedication (e.g., midazolam and meperidine).

-

Initiate propofol administration, titrating the dose to achieve moderate sedation (e.g., mean dose of 90 +/- 40 mg).[16]

-

Continuously monitor vital signs, including heart rate, blood pressure, and oxygen saturation.

-

Record key procedural times: sedation induction, cecal intubation, and total procedure time.[16]

3. Outcome Measures and Data Collection:

-

Efficacy: Assess the level of sedation at regular intervals.

-

Safety: Record all adverse events, such as hypotension, bradycardia, or oxygen desaturation.

-

Recovery: Measure time to standing, time to meet discharge criteria, and actual discharge time.[16]

-

Patient Satisfaction: Administer a post-procedure satisfaction survey using a validated scale (e.g., 10-point scale).[16]

4. Data Analysis:

-

Calculate mean and standard deviation for all quantitative measures (dosages, times, satisfaction scores).

-

Analyze the frequency and nature of adverse events.

-

Correlate drug dosages with sedation levels and patient outcomes.

References

- 1. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Pharmacology of Propofol (Diprivan) [pharmacology2000.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Propofol? [synapse.patsnap.com]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations | Journal of Neuroscience [jneurosci.org]

- 9. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The experimental and clinical pharmacology of propofol, an anesthetic agent with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Propofol. A review of its pharmacodynamic and pharmacokinetic properties and use as an intravenous anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Propofol | Definition, Anesthetic, & Side Effects | Britannica [britannica.com]

- 16. A prospective safety study of a low-dose propofol sedation protocol for colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physicochemical Properties of Propofol

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential molecular information for propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. A clear understanding of its fundamental physicochemical properties is critical for research, formulation development, and clinical application.

Data Presentation: Molecular Formula and Weight

The core molecular attributes of propofol are summarized below. This data is foundational for stoichiometric calculations, analytical method development, and pharmacokinetic modeling.

| Identifier | Value |

| Molecular Formula | C₁₂H₁₈O[1][2][3][4][5][6] |

| Molecular Weight | 178.27 g/mol [2][3][6] |

The empirical formula C₁₂H₁₈O indicates a composition of 12 carbon atoms, 18 hydrogen atoms, and one oxygen atom.[1][2][3][4][5] This composition results in a molecular weight of approximately 178.27 g/mol .[2][3][6]

Mandatory Visualization

To illustrate the direct logical relationship between the compound, its elemental composition (molecular formula), and its resulting molar mass (molecular weight), the following diagram is provided.

Caption: Logical flow from chemical identity to molecular weight.

References

Discovery and history of Profadol as an analgesic

An In-depth Technical Guide to the Discovery and History of Propofol as an Analgesic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propofol (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent widely utilized for the induction and maintenance of general anesthesia and sedation. While primarily known for its sedative and anesthetic properties, emerging evidence has highlighted its analgesic effects. This technical guide provides a comprehensive overview of the discovery, history, and development of propofol with a specific focus on its role as an analgesic. The document details its mechanism of action, pharmacokinetics, and key experimental findings, presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

The quest for ideal anesthetic and analgesic agents has been a cornerstone of medical research. Propofol emerged from a dedicated research program in the 1970s and has since become an indispensable tool in modern anesthesia. Initially lauded for its favorable pharmacokinetic profile, leading to rapid induction and recovery, its analgesic properties have garnered increasing interest. This guide delves into the scientific journey of propofol, from its synthesis to its clinical application as an agent with pain-modulating effects.

Discovery and History

The development of propofol can be traced back to the efforts of British biochemist John B. Glen at Imperial Chemical Industries (ICI) in the early 1970s. The research aimed to create a safer and more efficient intravenous anesthetic to overcome the limitations of existing agents, which often had prolonged recovery times and cardiovascular side effects.

-

1973: Propofol, initially codenamed ICI 35868, was first synthesized. Its unique alkylphenol structure set it apart from other anesthetics.

-

1977: Following promising preclinical studies in animals that demonstrated its rapid onset and short duration of action, clinical trials commenced. The initial formulation used Cremophor EL as a solubilizing agent.

-

Setback and Reformulation: The initial clinical trials were halted due to anaphylactoid reactions attributed to Cremophor EL.[1] This led to a reformulation effort, resulting in the development of a lipid emulsion (1% propofol, 10% soybean oil, and 1.2% purified egg phosphatide).

-

1986: The emulsified formulation, branded as Diprivan, was first launched in the United Kingdom.

-

1989: Propofol received FDA approval in the United States.[2]

-

2018: John B. Glen was awarded the Lasker-DeBakey Clinical Medical Research Award for his role in the discovery and development of propofol.[1]

Chemical Synthesis

The synthesis of propofol has evolved to improve efficiency and purity. A common modern approach is a two-step process involving a double Friedel-Crafts alkylation followed by decarboxylation.

Synthetic Pathway

A widely used synthetic route starts with 4-hydroxybenzoic acid, which is first alkylated with isopropyl alcohol in the presence of an acid catalyst. This is followed by a decarboxylation step to yield 2,6-diisopropylphenol (propofol).

Caption: Synthetic pathway of Propofol.

Mechanism of Action as an Analgesic

Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] This interaction leads to increased chloride ion conductance, hyperpolarization of the neuronal membrane, and subsequent inhibition of synaptic transmission.

GABA-A Receptor Modulation

Propofol binds to a distinct site on the GABA-A receptor, allosterically modulating its function. This binding increases the affinity of GABA for its receptor and prolongs the opening of the chloride channel.

Caption: Propofol's mechanism at the GABA-A receptor.

Quantitative Data

Analgesic Efficacy

The analgesic efficacy of propofol has been quantified in various clinical settings. The median effective dose (ED50) is a common measure of potency.

| Parameter | Value | Species | Condition | Reference |

| ED50 | 1.729 mg/kg | Human | Painless Hysteroscopy (with 0.1 mg/kg nalbuphine) | [4][5] |

| ED50 | 1.658 mg/kg | Human | Painless Hysteroscopy (with 0.2 mg/kg nalbuphine) | [4][5] |

| ED50 | 1.15 mg/kg | Human | LMA insertion (with fentanyl and lidocaine) | [1] |

| ED95 | 2.051 mg/kg | Human | Painless Hysteroscopy (with 0.1 mg/kg nalbuphine) | [5] |

| ED95 | 2.020 mg/kg | Human | Painless Hysteroscopy (with 0.2 mg/kg nalbuphine) | [5] |

Receptor Binding Affinity

Propofol's interaction with the GABA-A receptor has been characterized by various binding and functional assays.

| Parameter | Value | Receptor/System | Assay | Reference |

| IC50 | 2.9 ± 0.4 µM | GABA-A β3 homomers | [³⁵S]-TBPS binding inhibition | [6] |

| EC50 | 1.7 ± 0.7 µM | α1β3 GABA-A heteromers | Potentiation of GABA-evoked currents | [6] |

| EC50 | 13 ± 2 µM | Wild type α1β3 receptors | Direct activation | [7] |

| Kd | 20 µM | Charcoal binding (serum proxy) | Equilibrium dialysis | [8] |

Pharmacokinetic Parameters in Humans

Propofol exhibits a multi-compartmental pharmacokinetic profile characterized by rapid distribution and clearance.

| Parameter | Value | Population | Reference |

| Clearance | 1.44 L/min | 70-kg adult | [9] |

| Volume of Distribution (Vd) | |||

| Central Compartment (V1) | 9.3 L | 70-kg adult | [9] |

| Shallow Peripheral (V2) | 44.2 L | 70-kg adult | [9] |

| Deep Peripheral (V3) | 266 L | 70-kg adult | [9] |

| Half-life (t½) | |||

| Distribution (α) | 1-2 minutes | Adult | [10] |

| Elimination (β) | 30-60 minutes | Adult | [3] |

| Terminal | 5-12 hours | Adult | [10] |

| Protein Binding | 97-99% | Human Plasma | [3] |

Experimental Protocols

Rodent Model of Anesthesia and Analgesia

This protocol describes the induction and maintenance of anesthesia in rats to study the analgesic effects of propofol.

Objective: To achieve a stable plane of surgical anesthesia for experimental procedures.

Materials:

-

Propofol (10 mg/mL emulsion)

-

Ketamine (100 mg/mL)

-

Rocuronium (10 mg/mL)

-

Sevoflurane

-

Male Sprague-Dawley rats (300-400g)

-

Ventilator

-

Intravenous and arterial catheters

Procedure:

-

Induction: Induce anesthesia with sevoflurane in an induction chamber.

-

Cannulation: Once anesthetized, place tracheal, venous, and arterial cannulas.

-

Intravenous Anesthesia:

-

Administer an initial intravenous bolus of propofol and ketamine.

-

Induce neuromuscular blockade with rocuronium (10 mg/kg).

-

Immediately begin mechanical ventilation.

-

-

Maintenance:

-

Maintain anesthesia with a continuous intravenous infusion of propofol (25 mg/kg/h) and ketamine (25 mg/kg/h).

-

Maintain neuromuscular blockade with a continuous infusion of rocuronium (12.5 mg/kg/h).

-

-

Monitoring: Continuously monitor vital parameters (heart rate, blood pressure, respiratory rate).

-

Analgesia Assessment: Assess analgesic depth using tail-pinch or paw-pinch tests before and during the procedure.

Caption: Experimental workflow for rodent anesthesia.

Clinical Trial Protocol for Postoperative Pain

This protocol outlines a randomized controlled trial to evaluate the analgesic efficacy of propofol in patients undergoing elective surgery.

Objective: To compare postoperative pain scores and analgesic consumption in patients receiving propofol-based versus standard inhalational anesthesia.

Study Design: Randomized, double-blind, active-controlled trial.

Inclusion Criteria:

-

ASA physical status I-II patients.

-

Scheduled for elective laparoscopic cholecystectomy.

-

Age 18-65 years.

Exclusion Criteria:

-

Known allergy to propofol or other study medications.

-

History of chronic pain or regular analgesic use.

-

Significant cardiovascular, respiratory, renal, or hepatic disease.

Procedure:

-

Randomization: Patients are randomly assigned to either the Propofol group or the Sevoflurane group.

-

Anesthesia Induction:

-

Propofol Group: Induction with propofol (2-2.5 mg/kg).

-

Sevoflurane Group: Induction with sevoflurane.

-

-

Anesthesia Maintenance:

-

Propofol Group: Maintained with a continuous infusion of propofol.

-

Sevoflurane Group: Maintained with sevoflurane.

-

-

Postoperative Care:

-

Pain is assessed using a Visual Analog Scale (VAS) at 2, 6, 12, and 24 hours post-surgery.

-

Patient-controlled analgesia (PCA) with morphine is provided for breakthrough pain.

-

Total morphine consumption over 24 hours is recorded.

-

-

Outcome Measures:

-

Primary: VAS pain scores at 24 hours.

-

Secondary: Total morphine consumption, incidence of postoperative nausea and vomiting (PONV).

-

Conclusion

Propofol's journey from a novel chemical entity to a globally utilized anesthetic and sedative is a testament to persistent scientific inquiry. While its primary role remains in inducing and maintaining anesthesia, its analgesic properties are a significant aspect of its clinical profile. The mechanisms underlying these effects, primarily through the potentiation of GABAergic inhibition, are well-established. The quantitative data on its efficacy, receptor binding, and pharmacokinetics provide a solid foundation for its rational use in clinical practice and for guiding future research. The detailed experimental protocols included in this guide serve as a resource for researchers aiming to further elucidate the analgesic potential of propofol and develop novel therapeutic strategies for pain management. As our understanding of the complex neurobiology of pain continues to grow, propofol will undoubtedly remain a key subject of investigation and a valuable tool in the armamentarium of anesthesiologists and pain management specialists.

References

- 1. dovepress.com [dovepress.com]

- 2. Propofol for Postoperative Nausea and Vomiting · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ED50 of Propofol Combined with Nalbuphine on the Sedative Effect in Painless Hysteroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutational Analysis of the Putative High-Affinity Propofol Binding Site in Human β3 Homomeric GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of propofol to blood components: implications for pharmacokinetics and for pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derangedphysiology.com [derangedphysiology.com]

In-vitro Cellular Effects of Propofol: A Technical Guide

Introduction: Propofol (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic agent for the induction and maintenance of general anesthesia and sedation in clinical settings. Beyond its well-established effects on the central nervous system, a growing body of in-vitro research has illuminated a diverse range of cellular effects, positioning Propofol as a significant modulator of fundamental biological processes. These effects, which span cell proliferation, apoptosis, mitochondrial function, and intracellular signaling, are of considerable interest to researchers in fields ranging from oncology to neurobiology and immunology. The outcomes of these studies, however, are often dependent on the cell type and the concentration of Propofol used, revealing a complex and sometimes contradictory pharmacological profile.[1][2]

This technical guide provides an in-depth summary of the current understanding of Propofol's cellular effects based on in-vitro studies. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways involved.

Effects on Cell Viability and Proliferation

Propofol's impact on cell proliferation is highly variable and cell-type specific. Studies have demonstrated both cytostatic and, in some contexts, proliferative effects. In various cancer cell lines, including pancreatic, breast, esophageal, and non-small cell lung cancer, Propofol has been shown to inhibit proliferation in a dose-dependent manner.[2][3][4][5] Conversely, other studies have reported a lack of effect on the proliferation of liver cancer cells or even an increase in proliferation in gallbladder carcinoma and neuroblastoma cells.[1][2] In non-cancerous cells, such as hippocampal neurons, low concentrations of Propofol (0.5-1 µM) were found to promote cell survival, whereas higher concentrations (≥10 µM) decreased viability.[6]

| Cell Type | Propofol Concentration | Effect on Viability / Proliferation | Reference |

| Non-Small Cell Lung Cancer (A549) | 1-10 µg/mL | Dose-dependent decrease in cell survival. | [5] |

| Ovarian Cancer (A2780, SKOV3) | 3-9 µg/mL | Dose-dependent decrease in cell viability. | [7] |

| Pancreatic Cancer (PaTu 8988t) | 100, 1000 µM | Significant inhibition of cell proliferation. | [2] |

| Pancreatic Cancer (PANC-1) | 1000 µM | Significant reduction in cell proliferation. | [2] |

| Pancreatic Cancer (Panc-1, Bxpc3) | 5-20 µg/ml | Dose-dependent inhibition of proliferation. | [8] |

| Breast Cancer (MCF7, MDA-MB-231) | 1-10 μg/ml | No reduction in proliferation. | [9] |

| Liver Cancer (HepG2, HCCLM3) | 10-100 µM | No effect on viability or proliferation. | [1] |

| Rat Embryonic Neural Stem Cells | 1-50 µM | Dose-dependent inhibition of proliferation. | [10] |

| Hippocampal Neurons (Primary) | 0.5-1 µM | Promoted cell survival. | [6] |

| Hippocampal Neurons (Primary) | 10-200 µM | Decreased cell survival rate. | [6] |

Induction of Apoptosis and Cell Cycle Modulation

Propofol is a known inducer of apoptosis in a multitude of cell types, particularly cancer cells. This pro-apoptotic effect is a key mechanism behind its observed anti-tumor properties in vitro. The induction of apoptosis often involves the activation of the caspase cascade, modulation of the Bcl-2 family of proteins, and disruption of the mitochondrial membrane potential.[2][11][12] Furthermore, Propofol can influence cell cycle progression, often causing arrest at specific checkpoints, which contributes to its anti-proliferative effects.[2][7]

| Cell Type | Propofol Concentration | Apoptotic / Cell Cycle Effect | Reference |

| Pancreatic Cancer (MIA-PaCa-2) | 10-100 µmol/L | Dose- and time-dependent increase in apoptosis. | [13] |

| Glioblastoma (U-87 MG) | IC50 value | 17.1-fold increase in apoptosis compared to control. | [14] |

| Esophageal Cancer (KYSE30, KYSE960) | 3-5 µg/mL | Augmentation of early apoptosis. | [4] |

| Rat Embryonic Neural Stem Cells | 50 µM | Significant increase in apoptotic cells (to 11.7%). | [10] |

| Human Neutrophils | 50 µg/ml | Significant increase in apoptosis. | [11] |

| Pancreatic Cancer (PaTu 8988t) | 1000 µM | Increased S-phase, reduced G1-phase. | [2] |

| Ovarian Cancer (A2780, SKOV3) | 6 µg/mL | Cell cycle arrest at G1/S transition. | [7] |

| Pancreatic Cancer (Panc-1, Bxpc3) | 5-20 µg/ml | Decreased percentage of cells in S-phase. | [8] |

Impact on Cellular Migration and Invasion

The influence of Propofol on the migratory and invasive capacity of cells, critical steps in cancer metastasis, is another area of active investigation. Many studies report an inhibitory effect, where Propofol reduces the ability of cancer cells to migrate and invade through the extracellular matrix.[2][8][9] This has been linked to the downregulation of proteins such as matrix metalloproteinases (MMPs).[2] However, similar to its effects on proliferation, the results are not entirely consistent, with some studies finding no effect or even a promotion of migration.[1][2]

| Cell Type | Propofol Concentration | Effect on Migration / Invasion | Reference |

| Breast Cancer (MCF7, MDA-MB-231) | 1-10 μg/ml | Reduced cell migration. | [9] |

| Pancreatic Cancer (Panc-1, Bxpc3) | 5-20 µg/ml | Significantly inhibited migration and invasion. | [8] |

| Ovarian Cancer (A2780, SKOV3) | 6 µg/mL | Suppressed migration and invasion. | [7] |

| Esophageal Cancer (KYSE30, KYSE960) | 3-5 µg/mL | Reduced Matrigel invasion. | [4] |

| Liver Cancer (HepG2, HCCLM3) | 10-100 µM | No effect on migration. | [1] |

| Lung Carcinoma Cells | Not specified | Inhibited invasion by reducing MMP expression. | [2] |

Mitochondrial and Metabolic Effects

Mitochondria are critical targets for Propofol's cellular actions. Propofol is known to interfere with mitochondrial function, which can lead to reduced cellular energy production and the initiation of apoptosis. Key effects include the inhibition of the mitochondrial respiratory chain, particularly Complex I, a decrease in the mitochondrial membrane potential, and a subsequent reduction in cellular ATP levels.[15][16] These mitochondrial perturbations are thought to be a central mechanism for both the anesthetic and some of the non-anesthetic effects of Propofol.

| Cell Type / System | Propofol Concentration | Mitochondrial / Metabolic Effect | Reference |

| Macrophages (Raw 264.7) | Therapeutic concentration | Significantly decreased mitochondrial membrane potential and cellular ATP levels. | [15] |

| Bovine Aortic Endothelial Cells | 0.01 mM (1.78 µg/mL) | Significantly inhibited mitochondrial membrane potential; distorted mitochondrial morphology. | [17] |

| HeLa and T67 Cells | Dose-dependent | Reduces cellular oxygen consumption rate by acting on mitochondrial Complex I. | [16] |

| Human Skeletal Muscle Cells | 1-10 µg/mL | Reduced spare capacity of electron transfer chain; profound inhibition of fatty acid oxidation. | [18] |

| Rat Heart Mitochondria | Not specified | Uncouples mitochondria by inducing proton leak and interferes with electron transport at coenzyme Q. | [19] |

Modulation of Cellular Signaling Pathways

Propofol exerts its diverse cellular effects by modulating a variety of intracellular signaling pathways. These pathways govern fundamental processes such as cell survival, proliferation, apoptosis, and inflammation. Understanding how Propofol interacts with these signaling networks is crucial for elucidating its mechanisms of action.

MEK/ERK Signaling

The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central regulator of cell growth and survival. Propofol has been shown to inhibit this pathway in several cancer types, leading to reduced proliferation and increased apoptosis. In non-small cell lung cancer, Propofol inhibits ERK1/2 phosphorylation, leading to the upregulation of the pro-apoptotic protein PUMA.[5] In ovarian cancer, it acts upstream by modulating a circular RNA (circVPS13C) and microRNA (miR-145) to suppress MEK/ERK signaling.[7]

PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical pro-survival pathway that is often dysregulated in cancer. Propofol has been found to induce apoptosis in glioma cells by altering the expression of genes within this pathway.[14] It also plays a role in cardioprotection by inhibiting ferroptosis via the AKT/p53 axis.[20] In immune cells, Propofol can suppress neuroinflammation by inhibiting microglial activation through a more complex pathway involving ROS, PI3K/Akt, mTOR, and HIF-1α.[21]

NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Propofol has been shown to inhibit NF-κB activity, which is a key part of its anti-inflammatory and pro-apoptotic effects. In pancreatic cancer cells, Propofol-induced apoptosis and sensitization to chemotherapy are achieved through the inhibition of NF-κB activity.[13]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key in-vitro experiments commonly used to assess Propofol's cellular effects, as derived from the literature.

Cell Viability and Proliferation Assays (MTT / CCK-8)

These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 4x10³ to 6x10³ cells/well) and allowed to adhere overnight in a standard culture incubator (37°C, 5% CO₂).[1]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Propofol (e.g., 1-100 µM) or a vehicle control (e.g., 0.05% DMSO).[1] Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[1][13]

-

Reagent Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.[1]

-

Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[1]

-

Quantification: For MTT, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals. For CCK-8, this step is not needed. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, ~570 nm for MTT).[1] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V Staining

This flow cytometry-based method detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Culture and Treatment: Cells are cultured in 6-well plates (e.g., 1-2x10⁵ cells/well) and treated with the desired concentrations of Propofol for a specified duration (e.g., 24 hours).[4]

-

Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsinization, and the trypsin is neutralized. Cells are then pooled and centrifuged.[4]

-

Washing: The cell pellet is washed once with cold phosphate-buffered saline (PBS).[4]

-

Staining: Cells are resuspended in 1X Annexin-binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD are added to the cell suspension.[4]

-

Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark to allow the antibodies to bind.[4]

-

Analysis: The stained cells are analyzed promptly using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Transwell Migration and Invasion Assays

These assays quantify the ability of cells to move towards a chemoattractant (migration) or to move through a simulated basement membrane (invasion).

-

Chamber Preparation: For invasion assays, the upper chambers of Transwell inserts (typically with an 8 µm pore size) are pre-coated with a layer of Matrigel and allowed to solidify. For migration assays, the chambers are not coated.[7]

-

Cell Seeding: Cells, previously treated with Propofol or a control for a set period (e.g., 24h), are harvested and resuspended in a serum-free medium. A specific number of cells (e.g., 1x10⁵) is added to the upper chamber.[7]

-

Chemoattractant: The lower chamber is filled with a culture medium containing a chemoattractant, typically 10% fetal bovine serum (FBS).[7]

-

Incubation: The plates are incubated for a period that allows for cell movement (e.g., 24 hours).[7]

-

Cell Removal and Staining: After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have moved to the lower surface are fixed (e.g., with methanol) and stained with a dye such as crystal violet.[7]

-

Quantification: The stained cells are visualized under a microscope and counted in several random fields. The results are often expressed as the average number of migrated/invaded cells per field.

Conclusion

In-vitro studies have conclusively demonstrated that Propofol is a potent modulator of a wide array of fundamental cellular processes. Its effects are complex, often exhibiting dose- and cell-type-dependent characteristics. Propofol consistently demonstrates anti-proliferative and pro-apoptotic activities in numerous cancer cell lines, primarily through the modulation of key signaling pathways like MEK/ERK and PI3K/Akt and through direct interference with mitochondrial function. These findings underscore the potential of Propofol beyond its anesthetic properties and provide a strong rationale for further investigation into its therapeutic applications, particularly in oncology. This guide serves as a foundational resource for researchers aiming to explore and build upon the intricate cellular pharmacology of Propofol.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Effect of Propofol and Etomidate on the Proliferation, Cell-cycle Distribution, Apoptosis and Necrosis of Pancreatic Tumour Cells | In Vivo [iv.iiarjournals.org]

- 3. Frontiers | Propofol Inhibits Proliferation and Augments the Anti-Tumor Effect of Doxorubicin and Paclitaxel Partly Through Promoting Ferroptosis in Triple-Negative Breast Cancer Cells [frontiersin.org]

- 4. Propofol elicits apoptosis and attenuates cell growth in esophageal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

- 6. smarttots.org [smarttots.org]

- 7. Propofol suppresses cell viability, cell cycle progression and motility and induces cell apoptosis of ovarian cancer cells through suppressing MEK/ERK signaling via targeting circVPS13C/miR-145 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Propofol and bupivacaine in breast cancer cell function in vitro - role of the NET1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneticsmr.org [geneticsmr.org]

- 11. Medwin Publishers | Effect of Propofol on Human Neutrophil Apoptosis in vitro [medwinpublishers.com]

- 12. Propofol limits rat myocardial ischemia and reperfusion injury with an associated reduction in apoptotic cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Propofol induces apoptosis and increases gemcitabine sensitivity in pancreatic cancer cells in vitro by inhibition of nuclear factor-κB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Effects of Propofol on Cytotoxic, Apoptotic and PI3K-Akt Signaling Pathway Genes on Brain Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Propofol specifically inhibits mitochondrial membrane potential but not complex I NADH dehydrogenase activity, thus reducing cellular ATP biosynthesis and migration of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hmlfunctionalcare.com [hmlfunctionalcare.com]

- 17. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 18. Effects of Propofol on Cellular Bioenergetics in Human Skeletal Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Propofol Protects Myocardium From Ischemia/Reperfusion Injury by Inhibiting Ferroptosis Through the AKT/p53 Signaling Pathway [frontiersin.org]

- 21. Propofol inhibits neuroinflammation and metabolic reprogramming in microglia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Profadol Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profadol hydrochloride is a potent opioid analgesic with a complex pharmacological profile, exhibiting both agonist and antagonist properties. Its unique structure has prompted early-stage research into the synthesis and evaluation of its derivatives to explore structure-activity relationships (SAR) and identify novel compounds with improved therapeutic indices. This technical guide provides an in-depth overview of the available early-stage research on this compound derivatives, focusing on their synthesis, analgesic activity, and proposed mechanisms of action. Due to the limited publicly available data on this specific class of compounds, this guide synthesizes the foundational knowledge from key studies and places it within the broader context of opioid pharmacology.

Data Presentation: Analgesic Activity of Profadol Derivatives

The primary available data on the analgesic activity of Profadol derivatives comes from research on conformationally restricted analogues. The following table summarizes the qualitative findings from hot-plate and writhing tests in mice.

| Compound | Derivative Type | Analgesic Activity Level | Reference |

| Spiro[tetralin-1,3'-pyrrolidine] (2a) | Conformationally Restricted Analogue | Codeine-level | [1] |

| N-Methylspiro[tetralin-1,3'-pyrrolidine] (2b) | Conformationally Restricted Analogue | Codeine-level | [1] |

| N-Methylspiro[5-hydroxytetralin-1,3'-pyrrolidine] (2j) | Conformationally Restricted Analogue | Not significant | [1] |

| N-Methylspiro[7-hydroxytetralin-1,3'-pyrrolidine] (2n) | Conformationally Restricted Analogue | Not significant | [1] |

| 6-hydroxy derivative (21) | Conformationally Restricted Analogue | Not significant | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analgesic evaluation of Profadol derivatives are not extensively published. The following sections provide a generalized methodology based on the available literature and standard practices in opioid research.

Synthesis of Conformationally Restricted Profadol Analogues

The synthesis of spiro[tetralin-1,3'-pyrrolidine] derivatives, which are conformationally restricted analogues of Profadol, has been described.[1] A general workflow for this synthesis is outlined below.

Detailed Steps:

-

Condensation: The appropriately substituted 1-tetralone is reacted with ethyl cyanoacetate to yield the corresponding ethyl 1-tetralylidenecyanoacetate derivative.[1]

-

Cyanation: The product from the previous step is then treated with potassium cyanide (KCN) to form the 1-cyano-1-(cyanomethyl)tetralin derivative.[1]

-

Cyclization and Hydrolysis: The dicyano intermediate is treated with either hydrogen bromide in a dry ether-dichloromethane solution or a mixture of acetic acid and sulfuric acid. This step facilitates the cyclization and hydrolysis to form the spiro[tetralin-1,3'-pyrrolidine-2',5'-dione] derivative.[1]

-

Reduction: The resulting dione is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the spiro[tetralin-1,3'-pyrrolidine] derivative.[1]

-

N-methylation (Optional): For the synthesis of the N-methyl derivative, the spiro[tetralin-1,3'-pyrrolidine] is subjected to N-methylation using formaldehyde (HCHO) and formic acid (HCO₂H).[1]

In Vivo Analgesic Activity Assays

Standard preclinical models are used to assess the analgesic efficacy of opioid compounds. The hot-plate and writhing tests are commonly employed to evaluate central and peripheral analgesic effects, respectively.

1. Hot-Plate Test (Thermal Nociception):

This test is used to measure the response to a thermal stimulus, primarily assessing supraspinally mediated analgesia.

References

Methodological & Application

Application Notes and Protocols for Propofol Administration in Laboratory Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of propofol to laboratory rats for anesthetic purposes. The information is compiled from various scientific studies and aims to ensure safe and effective use in a research setting.

Overview and Considerations

Propofol (2,6-diisopropylphenol) is a short-acting, intravenous hypnotic agent commonly used for the induction and maintenance of anesthesia in both clinical and preclinical settings. Its rapid onset, short duration of action, and quick recovery profile make it a valuable tool for surgical procedures and imaging studies in laboratory rats.[1][2] However, proper administration protocols are crucial to minimize risks such as respiratory depression and hypotension.[3]

Key considerations before selecting a protocol include:

-

Route of Administration: Intravenous (IV) administration is the most common and reliable method, providing rapid onset and precise control over the depth of anesthesia.[4][5] Intraperitoneal (IP) injection is also used but can result in more variable absorption and less predictable anesthetic depth.[6][7]

-

Formulation: Propofol is a lipophilic drug typically formulated in a lipid emulsion.[4][5] The formulation can influence its pharmacokinetic and pharmacodynamic properties.[4][5]

-

Combination Anesthesia: Propofol is often used in combination with analgesics (e.g., fentanyl) and sedatives (e.g., medetomidine) to enhance analgesia and reduce the required dose of propofol, thereby minimizing its side effects.[6][7][8]

-

Monitoring: Continuous monitoring of vital signs, including respiratory rate, heart rate, and body temperature, is essential throughout any procedure involving propofol.[9]

Quantitative Data for Propofol Administration

The following tables summarize dosages and infusion rates for propofol administration in rats, compiled from various studies.

Table 1: Intravenous (IV) Propofol Administration

| Parameter | Dosage/Rate | Application | Notes | Source(s) |

| Induction | 10 mg/kg | Anesthesia Induction | Titrate as needed. | [9] |

| Induction Infusion Rate | 2.5 - 20 mg/kg/min | Induction of Anesthesia | An optimal rate of 10 mg/kg/min has been suggested to achieve anesthesia with a lower total dose.[10] | [10] |

| Maintenance Infusion | 25 mg/kg/h (with Ketamine) | Long-lasting Anesthesia | This protocol involves co-administration with ketamine and neuromuscular blockade with rocuronium. The infusion rate is typically reduced hourly to avoid accumulation. | [11] |

| Maintenance Infusion | 150 - 200 mcg/kg/min | General Surgery | Higher rates are generally required for the first 10-15 minutes following the induction dose. | [12] |

| Lipid-Free Formulation Infusion | 6.25 - 12.5 mg/min/kg for 2 min | EEG Burst Suppression | This is a high rate used to induce isoelectric EEG activity. | [4] |

Table 2: Intraperitoneal (IP) Propofol Administration

| Parameter | Dosage/Rate | Application | Notes | Source(s) |

| Induction (Propofol alone) | 50 - 200 mg/kg | Anesthesia Induction | Results can be erratic. 200 mg/kg was the most predictable dose for inducing loss of righting reflex, but surgical anesthesia was not achieved. | [6] |

| Combination Anesthesia (Surgical) | 100 mg/kg Propofol + 0.1 mg/kg Medetomidine + 0.1 mg/kg Fentanyl | Surgical Anesthesia | Provides a surgical window of approximately 25 minutes.[6][7][8] | [6][7][8] |

| Combination Anesthesia (Non-painful procedures) | 100 mg/kg Propofol + 0.3 mg/kg Medetomidine | Restraint | Suitable for non-painful procedures requiring restraint for at least 30 minutes. | [6] |

Experimental Protocols

Protocol 1: Intravenous (IV) Infusion for Anesthesia

This protocol is suitable for surgical procedures requiring a stable plane of anesthesia.

Materials:

-

Propofol (1% emulsion)

-

Syringe pump

-

Intravenous catheter (e.g., for tail vein cannulation)

-

Heating pad to maintain body temperature

-

Monitoring equipment (pulse oximeter, rectal thermometer)

Procedure:

-

Animal Preparation: Acclimate the rat to the experimental environment. Ensure the animal is appropriately fasted if required by the specific study design (fasting is not always necessary for rodents).[9]

-

Catheterization: Place an IV catheter in the lateral tail vein.

-

Induction: Administer an induction dose of propofol. This can be a bolus of 10 mg/kg or an infusion at a rate of 10 mg/kg/min until the desired depth of anesthesia is achieved (e.g., loss of pedal withdrawal reflex).[9][10]

-

Maintenance: Immediately following induction, begin a continuous infusion of propofol. An initial rate of 150-200 mcg/kg/min can be used and then titrated to effect based on physiological responses.[12] For longer procedures, a combination with other agents and a reduced propofol rate may be necessary to prevent accumulation.[11]

-

Monitoring: Continuously monitor the rat's respiratory rate, heart rate, oxygen saturation, and body temperature. Adjust the infusion rate as needed to maintain a stable anesthetic plane.[9]

-

Recovery: Once the procedure is complete, discontinue the propofol infusion. Continue monitoring the animal until it is fully ambulatory.[9]

Protocol 2: Intraperitoneal (IP) Injection for Surgical Anesthesia

This protocol describes a combination of propofol, medetomidine, and fentanyl for achieving surgical anesthesia.

Materials:

-

Propofol (1% emulsion)

-

Medetomidine (e.g., 1 mg/mL)

-

Fentanyl (e.g., 0.05 mg/mL)

-

Sterile syringes and needles

-

Heating pad

-

Monitoring equipment

Procedure:

-

Drug Preparation: Prepare a fresh mixture of propofol (100 mg/kg), medetomidine (0.1 mg/kg), and fentanyl (0.1 mg/kg).[6][7][8]

-

Administration: Administer the mixture via intraperitoneal injection.

-

Induction: Place the rat in a quiet, warm cage and monitor for the onset of anesthesia. The loss of the pedal withdrawal reflex indicates surgical anesthesia. This is typically achieved within a few minutes.

-

Surgical Procedure: The surgical window is approximately 25-30 minutes.[6][7][8]

-

Monitoring: Throughout the procedure, monitor the rat's vital signs.

-

Reversal (Optional but Recommended): To expedite recovery, atipamezole (the reversal agent for medetomidine) can be administered at the end of the procedure.[6][7]

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal until fully recovered.

Visualizations

Experimental Workflow for IV Propofol Administration

Caption: Workflow for intravenous propofol administration in rats.

Signaling Pathways Affected by Propofol

Propofol's primary mechanism of action is the potentiation of GABAergic transmission.[13] It also affects other neuronal systems.

Caption: High-level overview of neuronal signaling pathways affected by propofol.

Recent research has shown that propofol can directly inhibit glutamatergic neurons in the lateral hypothalamus, contributing to its anesthetic effect.[14] Additionally, studies have indicated that propofol may impact intracellular transport by affecting kinesin motor proteins, leading to reduced vesicle movement in neurons.[15] Propofol has also been shown to depress electrical synaptic strength in certain neurons by facilitating GABAB receptors and their downstream signaling pathways.[16] In some contexts, particularly in the developing brain, propofol has been observed to induce neuronal apoptosis.[17]

References

- 1. Altitude effect on Propofol Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Effectiveness and safety of ciprofol for the induction and maintenance of general anesthesia in urological surgery: a prospective, non-inferiority cohort study [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aalas [aalas.kglmeridian.com]

- 9. az.research.umich.edu [az.research.umich.edu]

- 10. Optimum rate of administration of propofol for induction of anaesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intravenous propofol, ketamine (ketofol) and rocuronium after sevoflurane induction provides long lasting anesthesia in ventilated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Frontiers | Propofol-induced anesthesia involves the direct inhibition of glutamatergic neurons in the lateral hypothalamus [frontiersin.org]

- 15. sciencedaily.com [sciencedaily.com]

- 16. Effects of Propofol on Electrical Synaptic Strength in Coupling Reticular Thalamic GABAergic Parvalbumin-Expressing Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

HPLC method for quantification of Propofol in plasma

An accurate and reliable method for the quantification of propofol (2,6-diisopropylphenol) in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, offering high sensitivity and specificity.[2] This document provides detailed application notes and protocols for the determination of propofol in human plasma using various HPLC methods, including those coupled with UV, fluorescence, and tandem mass spectrometry detectors.

Principle of the Method

Reverse-Phase HPLC (RP-HPLC) is the standard technique for propofol analysis. The principle involves injecting a prepared plasma sample into the HPLC system. The sample is carried by a mobile phase through a column packed with a nonpolar stationary phase (e.g., C18). Propofol, being a relatively nonpolar molecule, is retained on the column and then separated from other plasma components. The concentration of propofol is determined by a detector as it elutes from the column. An internal standard (IS) is typically used to improve the accuracy and precision of the quantification.

Experimental Protocols

Effective quantification of propofol in a complex biological matrix like plasma requires robust sample preparation to remove interfering substances, primarily proteins. Three common extraction techniques are detailed below, followed by chromatographic conditions.

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.[3]

-

Aliquot Plasma: Transfer 500 µL of plasma sample into a microcentrifuge tube.

-

Add Internal Standard: Spike the sample with a working solution of the internal standard (e.g., Thymol).

-

Precipitation: Add 1 mL of cold acetonitrile.[3]

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the clear supernatant to a clean tube or an HPLC vial.

-

Injection: Inject a portion of the supernatant (e.g., 20-50 µL) directly into the HPLC system.[3]

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, reducing matrix effects.

-

Aliquot Plasma: Transfer 500 µL of plasma sample into a glass test tube.

-

Add Internal Standard: Spike the sample with a working solution of the internal standard (e.g., Thymol or Propofol-d18).[4]

-

Add Extraction Solvent: Add 2 mL of an organic solvent mixture, such as ethyl acetate/hexane.[4][5] Another option is cyclohexane.[6]

-

Vortex/Mix: Cap the tube and vortex for 2-5 minutes to facilitate the extraction of propofol into the organic layer.

-

Centrifuge: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer Organic Layer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or 30-40°C.

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the HPLC mobile phase.

-

Injection: Vortex briefly and inject an aliquot into the HPLC system.

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)

SPE is highly effective for producing clean samples and can be automated, though it is more time-consuming and costly than PPT or LLE.[7][8][9]

-

Condition SPE Cartridge: Condition a C18 SPE cartridge (e.g., hydrophilic-lipophilic balance cartridge) by passing 1 mL of methanol followed by 1 mL of deionized water.[9]

-

Load Sample: Load the plasma sample (pre-treated if necessary, e.g., diluted or pH-adjusted) onto the conditioned cartridge.

-

Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences while retaining propofol.

-

Elute: Elute propofol and the internal standard from the cartridge using a small volume (e.g., 1 mL) of a strong solvent like methanol or acetonitrile.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in the mobile phase, similar to the LLE protocol.

-

Injection: Inject the reconstituted sample into the HPLC system. A rapid C18 pipette-tip based SPE method can also be used to bypass the need for protein precipitation.[7][8]

Instrumentation and Chromatographic Conditions

The following tables summarize typical HPLC conditions for propofol quantification. Researchers should optimize these parameters for their specific instrumentation and requirements.

Method 1: HPLC with Fluorescence Detection (HPLC-FLD)

This method is highly sensitive and selective for propofol analysis.[3]

| Parameter | Condition |

| HPLC System | Standard HPLC with a fluorescence detector |

| Column | Purospher RP-18 endcapped (75 mm x 4 mm, 3 µm)[3] or similar C18 |

| Mobile Phase | Acetonitrile : Water (65:35, v/v)[3] |

| Flow Rate | 0.6 mL/min[3] |

| Injection Volume | 20 µL |

| Column Temp. | 30°C[10] |

| Detection | Excitation: 276 nm, Emission: 310 nm[3][5] |

| Internal Standard | Thymol[3] |

Method 2: HPLC with UV Detection (HPLC-UV)

A common and accessible method, though generally less sensitive than fluorescence or MS detection.

| Parameter | Condition |

| HPLC System | Standard HPLC with a UV/Vis or PDA detector |

| Column | Diamonsil C18 (200 mm x 4.6 mm, 5 µm)[10] or similar C18 |

| Mobile Phase | Methanol : Water (80:20, v/v)[10] |

| Flow Rate | 1.0 mL/min[10] |

| Injection Volume | 20 µL |

| Column Temp. | 30°C[10] |

| Detection | 270 nm[10] |

| Internal Standard | Thymol or Dibutyl phthalate[10] |

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and specific method, considered the gold standard for bioanalytical assays.[11]

| Parameter | Condition |

| LC System | UPLC or HPLC system coupled to a triple quadrupole mass spectrometer |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1] or similar |

| Mobile Phase | Gradient elution with Acetonitrile and 10 mM Ammonium Acetate buffer[11][12] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Source | Electrospray Ionization (ESI) or APCI, often in negative mode[4][8][11][12] |

| Detection | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Propofol-d17 or Propofol-d18 (deuterated)[4][7][8] |

Data Presentation: Quantitative Method Comparison

The following tables summarize and compare the performance of various published methods.

Table 1: HPLC Method Parameters and Performance

| Parameter | HPLC-FLD | HPLC-UV | LC-MS/MS |

|---|---|---|---|

| Linearity Range | 5 - 2000 ng/mL[5] | 200 - 10,000 ng/mL[10] | 0.005 - 5 µg/mL (5 - 5000 ng/mL)[7][8] |

| Correlation (r²) | > 0.997[13] | 0.9997[10] | 0.9992[7][8] |

| Limit of Quant. (LOQ) | 3 ng/mL[3] | 200 ng/mL[10] | 1 - 5 ng/mL[9][11] |

Table 2: Method Validation Summary

| Parameter | HPLC-FLD (LLE) | HPLC-UV (PPT) | LC-MS/MS (SPE) |

|---|---|---|---|

| Recovery | > 95%[5] | 83.47% - 92.11%[10] | > 96%[9] |

| Intra-day Precision (%RSD) | < 10%[5] | 4.72% - 9.70%[10] | 2.0% - 8.9%[7][8] |